Kinase Target Breadth: SAR103168 Inhibits 9+ Kinase Families vs. 2–4 for Narrower Src/Abl Inhibitors
SAR103168 inhibits the entire Src kinase family, Abl kinase, plus angiogenic receptor kinases VEGFR1, VEGFR2, Tie2, PDGFR, FGFR1, FGFR3, and EGFR [1]. In contrast, dasatinib's clinically relevant targets are primarily limited to Src family kinases (Src IC50 0.5 nM), BCR-Abl (IC50 <1.0 nM), c-Kit (IC50 5 nM), and PDGFRβ (IC50 28 nM), with substantially weaker activity against FGFR-1 (IC50 880 nM) and EGFR/Her1 (IC50 180 nM) [2]. Bosutinib shows an even narrower profile, with meaningful inhibition restricted to Src (IC50 1.2 nM), Abl (IC50 2.4 nM), Lyn (IC50 0.85 nM), and Fgr (IC50 0.17 nM), while VEGFR, Tie2, and FGFR are not primary targets [3]. This expanded target coverage means SAR103168 provides concurrent blockade of leukemic cell autonomous signaling and tumor microenvironment angiogenic pathways that narrower inhibitors cannot recapitulate.
| Evidence Dimension | Number of therapeutically relevant kinase families inhibited at nanomolar potency |
|---|---|
| Target Compound Data | Src family, Abl, VEGFR1, VEGFR2, Tie2, PDGFR, FGFR1, FGFR3, EGFR (≥9 kinase families) |
| Comparator Or Baseline | Dasatinib: Src family, Abl, c-Kit, PDGFRβ (~4 families at <100 nM IC50); Bosutinib: Src family, Abl (~2 families) |
| Quantified Difference | SAR103168 targets ≥5 additional angiogenic kinase families not covered by dasatinib or bosutinib at comparable potency ranges |
| Conditions | Recombinant kinase enzymatic assays; SAR103168 concentration range tested across multiple kinase panels as reported in Bourrié et al. 2013 |
Why This Matters
Researchers studying the interplay between leukemic cell signaling and bone marrow microenvironment angiogenesis require a single agent with this combined target profile, avoiding the need for multi-drug combinations to achieve comparable pathway coverage.
- [1] Bourrié B, Brassard DL, Cosnier-Pucheu S, et al. SAR103168: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias. Leuk Lymphoma. 2013 Jul;54(7):1488-99. doi: 10.3109/10428194.2012.745071. View Source
- [2] Chuah C, Melo JV. Table 1: Kinase profile of dasatinib. Onco Targets Ther. 2009 Feb 18;2:83-94. doi: 10.2147/ott.s3971. View Source
- [3] Boschelli DH, Ye F, Wang YD, et al. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. J Med Chem. 2001;44(23):3965-3977. [Bosutinib IC50 values adapted in PMC3594007 Table 1]. View Source
